2-(2-Fluoro-5-hydroxyphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzeneacetonitrile, where the benzene ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position.
Vorbereitungsmethoden
The synthesis of 2-(2-Fluoro-5-hydroxyphenyl)acetonitrile can be achieved through several routes. One common method involves the reaction of 2-fluoro-5-hydroxybenzaldehyde with a suitable nitrile source under basic conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-5-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile can be compared with other similar compounds, such as:
2-(2-Fluoro-5-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
2-(2-Chloro-5-hydroxyphenyl)acetonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(2-Fluoro-4-hydroxyphenyl)acetonitrile: Similar structure but with the hydroxyl group at the 4-position instead of the 5-position.
These compounds share similar chemical properties but may exhibit different reactivities and biological activities due to the variations in their substituents .
Eigenschaften
Molekularformel |
C8H6FNO |
---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
2-(2-fluoro-5-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,11H,3H2 |
InChI-Schlüssel |
TYJXYMSUZSBPBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)CC#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.